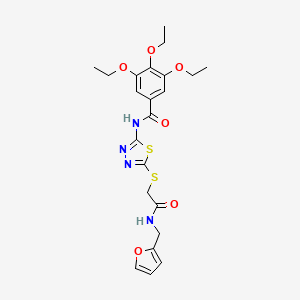
3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H26N4O6S2 and its molecular weight is 506.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antifungal properties along with potential mechanisms of action.
Chemical Structure and Synthesis
The compound features a triethoxybenzamide structure linked to a thiadiazole derivative. The synthesis of such compounds often involves multi-step organic reactions, typically starting from readily available precursors. The presence of the furan moiety is significant as it enhances the biological profile of the compound.
Anticancer Activity
Recent studies have shown that derivatives containing thiadiazole rings exhibit notable anticancer properties. For instance, compounds similar to this compound demonstrated potent antiproliferative effects against various human tumor cell lines.
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| CM-M345 | MCF-7 | 2.1 - 3.4 |
| BP-M345 | NCI-H460 | 0.17 - 0.45 |
| Doxorubicin | MCF-7 | 0.028 |
The GI50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the effectiveness of these compounds in cancer therapy .
The mechanism underlying the anticancer activity is primarily through the inhibition of microtubule dynamics, akin to established chemotherapeutics like colchicine. Docking studies suggest that these compounds may bind to the colchicine site on tubulin, disrupting mitotic processes and inducing apoptosis in cancer cells .
Antifungal Activity
Thiadiazole derivatives have also been explored for their antifungal properties. Studies indicate that they can inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity.
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 3k | C. albicans | 10 |
| 3l | C. glabrata | 10 |
The minimum inhibitory concentration (MIC) values reflect the potency of these compounds against various fungal species .
Case Studies
- Anticancer Evaluation : In a study evaluating derivatives similar to our compound, it was found that certain benzamide derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving downregulation of key survival pathways .
- Antifungal Mechanism : A detailed investigation into the antifungal activity revealed that these compounds could effectively target the fungal enzyme 14-alpha sterol demethylase, crucial for ergosterol synthesis .
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6S2/c1-4-29-16-10-14(11-17(30-5-2)19(16)31-6-3)20(28)24-21-25-26-22(34-21)33-13-18(27)23-12-15-8-7-9-32-15/h7-11H,4-6,12-13H2,1-3H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFNWGDFFBQOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














